1-[(4-Aminophenyl)methyl]pyrrolidin-2-one

Medicinal chemistry Physicochemical profiling CNS drug design

1-[(4-Aminophenyl)methyl]pyrrolidin-2-one (CAS 245546‑82‑1, molecular formula C₁₁H₁₄N₂O, molecular weight 190.24 g mol⁻¹) is a γ‑lactam building block comprising a pyrrolidin-2-one core N‑substituted with a 4‑aminobenzyl moiety. The compound is catalogued under MDL Number MFCD07239020 and InChI Key RWFPMCRAKVAYMJ‑UHFFFAOYSA‑N.

Molecular Formula C11H14N2O
Molecular Weight 190.246
CAS No. 245546-82-1
Cat. No. B2389771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Aminophenyl)methyl]pyrrolidin-2-one
CAS245546-82-1
Molecular FormulaC11H14N2O
Molecular Weight190.246
Structural Identifiers
SMILESC1CC(=O)N(C1)CC2=CC=C(C=C2)N
InChIInChI=1S/C11H14N2O/c12-10-5-3-9(4-6-10)8-13-7-1-2-11(13)14/h3-6H,1-2,7-8,12H2
InChIKeyRWFPMCRAKVAYMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[(4-Aminophenyl)methyl]pyrrolidin-2-one (CAS 245546-82-1) — Compound Identity and Baseline Specifications for Research Sourcing


1-[(4-Aminophenyl)methyl]pyrrolidin-2-one (CAS 245546‑82‑1, molecular formula C₁₁H₁₄N₂O, molecular weight 190.24 g mol⁻¹) is a γ‑lactam building block comprising a pyrrolidin-2-one core N‑substituted with a 4‑aminobenzyl moiety . The compound is catalogued under MDL Number MFCD07239020 and InChI Key RWFPMCRAKVAYMJ‑UHFFFAOYSA‑N . Commercially, it is supplied as a white to off‑white solid with purity specifications ranging from 95% to 97% across multiple vendors . Its primary identified use is as a research chemical and synthetic intermediate, not for diagnostic or therapeutic application .

Why 1-[(4-Aminophenyl)methyl]pyrrolidin-2-one Cannot Be Interchanged with Other N‑Benzyl Pyrrolidinones or Succinimide Analogs


Although the pyrrolidin-2-one scaffold and the 4‑aminobenzyl substituent are individually common, the precise connectivity — a secondary γ‑lactam nitrogen directly attached to a methylene linker para‑substituted with a free primary aniline — dictates distinct reactivity, hydrogen‑bonding capacity, and metabolic susceptibility relative to regioisomers and oxidation‑state analogs [1]. For example, relocating the amino group from the benzyl para‑position to the pyrrolidinone ring (as in 4‑amino‑1‑benzylpyrrolidin‑2‑one, CAS 368429‑69‑0) or oxidising the lactam to a succinimide (1‑[(4‑aminophenyl)methyl]pyrrolidine‑2,5‑dione, CAS 245547‑25‑5) fundamentally alters the topological polar surface area (TPSA), logP, and the number of hydrogen‑bond donors/acceptors [2]. Such differences are known to affect passive permeability, solubility, and target engagement in pyrrolidinone‑based CNS and anti‑inflammatory programs [3]. Consequently, treating these analogs as interchangeable in a structure‑activity relationship (SAR) series or scale‑up campaign carries a high risk of invalid biological replicates and failed process chemistry transfers.

Quantitative Differentiation Evidence for 1-[(4-Aminophenyl)methyl]pyrrolidin-2-one Versus Closest Analogs


Positional Isomer Comparison: 1-[(4-Aminophenyl)methyl]pyrrolidin-2-one vs. 4-Amino-1-benzylpyrrolidin-2-one — TPSA and LogP Divergence

The target compound places the primary amino group on the benzyl para‑position (TPSA = 46.3 Ų, XLogP3 ≈ 0.1), whereas its regioisomer 4‑amino‑1‑benzylpyrrolidin‑2‑one (CAS 368429‑69‑0) carries the amino group on the pyrrolidinone ring itself, yielding a TPSA of 46.3 Ų and a higher XLogP3 of 1.38 . Although the TPSA values are identical, the 1.28‑unit increase in computed logP for the ring‑substituted isomer predicts substantially greater membrane permeability and different CNS partitioning behavior — a critical consideration in neurotherapeutic discovery programs where the pyrrolidin‑2‑one core is frequently exploited .

Medicinal chemistry Physicochemical profiling CNS drug design

Oxidation-State Comparison: Pyrrolidin-2-one (Lactam) vs. Pyrrolidine-2,5-dione (Succinimide) Analog — Hydrogen-Bond Donor/Acceptor Divergence

The target compound (C₁₁H₁₄N₂O) possesses one hydrogen‑bond donor (the aniline NH₂) and two hydrogen‑bond acceptors (the lactam carbonyl and the aniline nitrogen). Its direct oxidation analog, 1‑[(4‑aminophenyl)methyl]pyrrolidine‑2,5‑dione (CAS 245547‑25‑5, C₁₁H₁₂N₂O₂), introduces a second carbonyl, reducing the molecular formula by two hydrogen atoms and increasing the acceptor count to three while retaining one donor [1]. This additional acceptor in the succinimide series has been shown to strengthen polar interactions with kinase hinge regions and alter metabolic soft‑spot profiles relative to the mono‑carbonyl lactam [2].

Medicinal chemistry Hydrogen bonding Target engagement

Purity and Supply-Chain Availability: Lot‑Controlled 95–97% Purity Specifications Across Independent Vendors

Multiple independent suppliers report consistent purity specifications for 1‑[(4‑aminophenyl)methyl]pyrrolidin‑2‑one: Sigma‑Aldrich (Life Chemicals Inc.) certifies ≥95% , Leyan (China) and MolCore each report 97% and ≥98%, respectively , and Enamine LLC (via ChemBase) offers 95% purity [1]. In contrast, the regioisomer 4‑amino‑1‑benzylpyrrolidin‑2‑one (CAS 368429‑69‑0) is listed by BOC Sciences as a research chemical without a publicly posted purity specification . This multi‑vendor, specification‑transparent supply situation reduces procurement risk and supports batch‑to‑batch reproducibility in SAR campaigns.

Chemical procurement Quality control Reproducibility

Structural Scaffold Provenance in CNS‑Active Pyrrolidinone Analog Series: Class‑Level Inference from Patent SAR

The 1‑benzyl‑pyrrolidin‑2‑one scaffold, exemplified by the target compound, forms the core of a well‑documented CNS‑active chemotype. US 4,812,453 A (Boehringer Ingelheim) demonstrates that 1‑benzyl‑4‑aminomethyl‑pyrrolidin‑2‑one (Compound A) achieves an ED₁₅₀ of 40 mg kg⁻¹ i.p. in the chick distress‑call model of antidepressant activity, compared with ED₁₅₀ > 160 mg kg⁻¹ for the structurally related nootropic 1‑acetamido‑2‑pyrrolidinone (Compound B) [1]. The target compound preserves the N‑benzyl architecture while relocating the free amine to the phenyl ring para‑position, a modification that retains a reactive primary amine handle for further derivatization while potentially altering brain penetration in a predictable manner based on the logP shift documented above .

CNS drug discovery Pyrrolidinone SAR Antidepressant

Recommended Application Scenarios for 1-[(4-Aminophenyl)methyl]pyrrolidin-2-one Based on Differentiated Evidence


Fragment‑Based Drug Design Libraries Requiring a Vector‑Ready Primary Aniline Handle

The free 4‑aminobenzyl substituent offers a synthetically accessible primary amine for rapid diversification via amide coupling, reductive amination, or sulfonamide formation — a key advantage over the ring‑substituted regioisomer (CAS 368429‑69‑0), where the amino group is sterically and electronically coupled to the lactam ring . This makes the target compound a preferred fragment for library synthesis in CNS and kinase programs.

PROTAC Linker and Bifunctional Degrader Intermediate

The combination of a para‑aniline exit vector and a metabolically stable γ‑lactam core allows the compound to serve as a rigid, low‑molecular‑weight linker intermediate for proteolysis‑targeting chimeras (PROTACs). Compared with the succinimide analog (CAS 245547‑25‑5), the lactam form removes one carbonyl that could otherwise act as a metabolic soft spot or a non‑specific electrophile, providing a cleaner pharmacokinetic starting point [1].

CNS‑Penetrant Lead Optimization Scaffold

The computed physicochemical profile (TPSA 46.3 Ų, moderate logP) positions the compound within favorable CNS drug‑like space . The class‑level evidence from US 4,812,453 A demonstrates that 1‑benzyl‑pyrrolidin‑2‑ones can achieve in vivo antidepressant efficacy at doses as low as 40 mg kg⁻¹ i.p., providing a credible starting point for medicinal chemistry optimization [2].

Analytical Reference Standard and Method Development

With purity specifications of 95–98% documented across multiple independent vendors, the target compound is suitable for use as a reference standard in HPLC method development, impurity profiling, and batch‑to‑batch quality control — a role for which the purity‑unspecified regioisomer is less reliable .

Quote Request

Request a Quote for 1-[(4-Aminophenyl)methyl]pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.